Product packaging for 2-Amino-3-cyanobenzoic acid(Cat. No.:CAS No. 1275585-93-7)

2-Amino-3-cyanobenzoic acid

Cat. No.: B12330022
CAS No.: 1275585-93-7
M. Wt: 162.15 g/mol
InChI Key: RWVGEJMJPBHSKR-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acid Scaffolds in Modern Organic Synthesis

Aminobenzoic acids are a class of aromatic compounds that possess both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. mdpi.com This dual functionality allows them to serve as versatile building blocks in the synthesis of a multitude of more complex molecules. nih.govingentaconnect.com The isomers of aminobenzoic acid, such as ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA), are foundational chemicals in various industries, including the manufacturing of dyes, food additives, and pharmaceuticals. mdpi.com

In medicinal chemistry, the aminobenzoic acid scaffold is a recurring motif in the structure of many therapeutic agents. mdpi.com For instance, PABA is a precursor in the biosynthesis of folic acid in many microorganisms and has been a key component in the development of antimicrobial drugs. nih.govmdpi.com The ability to modify both the amino and carboxyl groups, as well as the aromatic ring itself, provides a powerful platform for the design and synthesis of new drug candidates with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govingentaconnect.comresearchgate.net The inherent biocompatibility and established metabolic pathways of many aminobenzoic acid derivatives further enhance their appeal in pharmaceutical research. nih.gov

Overview of Cyano-Substituted Benzoic Acids in Contemporary Chemical Research

Cyano-substituted benzoic acids are a class of aromatic carboxylic acids that feature a nitrile (-C≡N) group. The strong electron-withdrawing nature of the cyano group significantly influences the electronic properties of the benzoic acid ring, impacting its acidity and reactivity. libretexts.org For example, the presence of a cyano group generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org

This class of compounds serves as crucial intermediates in the synthesis of a variety of organic molecules. The cyano group can be readily transformed into other functional groups, such as amines, amides, or carboxylic acids, through reduction or hydrolysis, offering synthetic flexibility. In materials science, the unique electronic and photophysical properties imparted by the cyano group are exploited in the design of functional materials, including dyes and covalent organic frameworks (COFs). semanticscholar.orgmdpi.com Research has shown that the acidity of cyano-substituted benzoic acids can influence reaction kinetics, for instance, in the formation of COFs. semanticscholar.org Furthermore, studies have investigated the electronic effects of cyano substitution on the biological activity of benzoic acid derivatives. nih.gov

Unique Structural Features and Research Relevance of 2-Amino-3-cyanobenzoic Acid

This compound is an aromatic compound with the molecular formula C₈H₆N₂O₂. cymitquimica.com Its structure is characterized by a benzene ring substituted with an amino group at the 2-position, a cyano group at the 3-position, and a carboxylic acid group at the 1-position. cymitquimica.com This specific arrangement of functional groups in close proximity on the aromatic ring gives rise to its unique chemical properties and reactivity.

The presence of both an acidic carboxylic acid group and a basic amino group makes it an amphoteric molecule. cymitquimica.com The electron-withdrawing cyano group, positioned ortho to the amino group and meta to the carboxylic acid, further modulates the electronic environment of the aromatic ring. This trifunctional nature makes this compound a highly versatile intermediate in organic synthesis. cymitquimica.com It is particularly valuable for the construction of various heterocyclic compounds, as the functional groups can participate in a range of intramolecular and intermolecular reactions. For instance, it can serve as a precursor for the synthesis of substituted quinazolines and other pharmacologically relevant scaffolds. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1275585-93-7 cymitquimica.combldpharm.comchemsrc.com
Molecular Formula C₈H₆N₂O₂ cymitquimica.com
Molecular Weight 162.15 g/mol cymitquimica.com
IUPAC Name This compound cymitquimica.com

Note: This table is based on available data and may not be exhaustive.

Interdisciplinary Research Context of Aromatic Amino-Nitriles in Chemical Sciences

Aromatic amino-nitriles, which contain both an amino and a nitrile group attached to an aromatic ring, are a class of bifunctional compounds with broad applications across the chemical sciences. enamine.net Their versatility stems from the distinct reactivity of the two functional groups, which can be selectively transformed or can participate in cyclization reactions to form heterocyclic structures. enamine.netrsc.org

In medicinal chemistry, the amino-nitrile moiety is a key structural element in various bioactive molecules. researchgate.net The ability of the amino group to form hydrogen bonds and the nitrile group to participate in various interactions makes them valuable pharmacophores. enamine.net They serve as important intermediates in the synthesis of a wide range of therapeutic agents. researchgate.net

In the field of astrobiology and prebiotic chemistry, amino-nitriles are of significant interest as they are considered potential precursors to amino acids, the building blocks of proteins. researchgate.netchalmers.se The Strecker synthesis, a classic method for synthesizing amino acids, proceeds through an α-amino nitrile intermediate. researchgate.net The study of the formation and reactivity of aromatic amino-nitriles provides insights into the potential chemical pathways that could have led to the emergence of life. Furthermore, nitriles and amines are molecules that have been detected in the interstellar medium, suggesting their potential role in the formation of complex organic molecules in space. aanda.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B12330022 2-Amino-3-cyanobenzoic acid CAS No. 1275585-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1275585-93-7

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-amino-3-cyanobenzoic acid

InChI

InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,10H2,(H,11,12)

InChI Key

RWVGEJMJPBHSKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Cyanobenzoic Acid and Its Derivatives

Established Synthetic Routes to 2-Amino-3-cyanobenzoic Acid

The synthesis of this compound, a valuable intermediate in the preparation of pharmaceuticals and agrochemicals, can be achieved through several established routes. cymitquimica.com These methods primarily involve the strategic introduction and manipulation of functional groups on the benzene (B151609) ring.

Regiospecific Transformations from Substituted Benzoic Acid Precursors

One common approach involves the regiospecific transformation of appropriately substituted benzoic acid precursors. For instance, the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) can yield 2-cyanobenzoic acids. acs.org This reaction is believed to proceed through a benzyne (B1209423) intermediate. acs.org The precise positioning of the cyano group is dictated by the substitution pattern of the starting benzoic acid. While this method can be effective, it may also lead to the formation of byproducts, such as 3-(arylcyanomethyl)benzoic acids and debrominated benzoic acids. acs.org

Another strategy employs the palladium-catalyzed cyanation of halogenated benzoic acids. For example, 2-amino-5-bromobenzoic acid can be converted to 2-amino-5-cyanobenzoic acid using a palladium catalyst and a cyanide source like zinc cyanide. googleapis.com This method offers a direct route to the desired product and can be advantageous for simplifying the synthesis of halogenated derivatives.

Table 1: Regiospecific Transformations for 2-Cyanobenzoic Acid Synthesis
Starting MaterialReagentsKey IntermediateProductRef
Bromobenzoic AcidsArylacetonitriles, LDABenzyne2-Cyanobenzoic Acids acs.org
2-Amino-5-bromobenzoic acidPd catalyst, Zn(CN)₂-2-Amino-5-cyanobenzoic acid googleapis.com

Conversion Pathways Involving Isatoic Anhydride (B1165640) Derivatives

Isatoic anhydride, also known as 2H-3,1-benzoxazine-2,4(1H)-dione, and its derivatives serve as versatile intermediates in the synthesis of anthranilic acids and their analogs. researchgate.netgoogle.comgoogle.comorgsyn.org The preparation of isatoic anhydride itself can be achieved by treating anthranilic acid with phosgene (B1210022) or a phosgene equivalent. google.comorgsyn.org

Once formed, isatoic anhydride can be reacted with various nucleophiles to yield a range of substituted anilines. For example, treatment of an isatoic anhydride with an alkyl amine in the presence of a carboxylic acid can produce the corresponding 2-amino-N-alkylbenzamide. google.com A straightforward method has been developed for creating isatoic anhydride-8-amide from isatin-7-carboxylic acid, which can then be used to produce a variety of quinazoline (B50416) and substituted aniline (B41778) derivatives, including those with cyano groups. researchgate.net This approach is noted for being inexpensive, simple, and efficient at room temperature. researchgate.net

Multi-Step Syntheses Incorporating Aromatic Functionalization

The synthesis of this compound often requires a multi-step approach that incorporates various aromatic functionalization reactions. The order of these steps is critical in determining the final substitution pattern of the product. libretexts.org For instance, to synthesize a meta-disubstituted product, a meta-directing group must be introduced first. libretexts.org

A general strategy might involve the following sequence:

Nitration: Introduction of a nitro group onto the benzene ring.

Halogenation: Introduction of a halogen atom.

Cyanation: Replacement of the halogen with a cyano group, often through palladium-catalyzed cross-coupling reactions. googleapis.com

Reduction: Conversion of the nitro group to an amino group.

The specific sequence of these reactions is crucial. For example, if a para- or ortho-substituted product is desired, an ortho/para-directing group should be introduced before other functionalizations. libretexts.org

Synthesis of Halogenated 2-Amino-cyanobenzoic Acid Analogs

The synthesis of halogenated analogs of 2-amino-cyanobenzoic acid is of significant interest due to their potential applications in medicinal chemistry and materials science. beilstein-journals.org These syntheses often rely on regioselective halogenation reactions and subsequent derivatization.

Regioselective Halogenation Reactions on Substituted Anthranilic Acids

Regioselective halogenation of substituted anthranilic acids is a key step in the synthesis of their halogenated derivatives. Various methods have been developed to achieve this with high selectivity.

One approach utilizes N-halosuccinimides (NXS, where X = Cl, Br, I) for the electrophilic halogenation of anilines and phenols. beilstein-journals.org By controlling the stoichiometry of the N-halosuccinimide, mono-, di-, and tri-halogenated products can be obtained in a chemoselective manner. beilstein-journals.org The use of polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary has been shown to improve reaction kinetics and regioselectivity, often leading to exclusive para-selectivity. beilstein-journals.org In the case of anthranilic acids, using three equivalents of NXS can lead to 2,4,6-trihalo derivatives through spontaneous decarboxylation. beilstein-journals.org

Enzymatic halogenation offers a green alternative to traditional methods. d-nb.info Flavin-dependent halogenases can catalyze the regioselective halogenation of aromatic compounds, including anthranilic acid and its derivatives. d-nb.info For example, the enzyme SttH has been shown to chlorinate anthranilic acid solely at the 5-position. d-nb.info

Table 2: Regioselective Halogenation Methods for Anthranilic Acid Derivatives
SubstrateHalogenating AgentCatalyst/ConditionsProductRef
Phenols and AnilinesN-halosuccinimides (NXS)PEG-400 (grinding)Mono-, di-, and tri-halogenated products beilstein-journals.org
Anthranilic AcidNXS (3 equiv.)PEG-400 (grinding)2,4,6-Trihalo derivatives (via decarboxylation) beilstein-journals.org
Anthranilic AcidSttH (enzyme)-5-Chloroanthranilic acid d-nb.info

Derivatization Strategies for Diversely Substituted Structures

Once halogenated, the 2-amino-cyanobenzoic acid scaffold can be further derivatized to create a diverse range of structures. These derivatization strategies often involve reactions at the amino and carboxylic acid functional groups.

For example, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate, followed by aminolysis with aqueous methylamine (B109427) and subsequent electrophilic halogenation with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn This one-pot method provides the target products in high yields without the need to isolate intermediates. sioc-journal.cn

Furthermore, transition-metal-free direct arylation methods have been developed for the synthesis of halogenated 2-amino-2'-hydroxy-1,1'-biaryls. nih.gov These reactions, which can be challenging to achieve through conventional methods, offer a pathway to novel and complex halogenated structures. nih.gov

Cyanation Strategies in the Preparation of Substituted Aminobenzoic Acids

The conversion of halogenated aminobenzoic acids into their cyano-derivatives is a well-established route. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

Palladium-catalyzed cyanation has become one of the most popular and efficient methods for the synthesis of aromatic nitriles from aryl halides. researchgate.netrsc.org This methodology offers a powerful tool for the synthesis of this compound derivatives from their corresponding halogenated precursors. A variety of palladium catalysts, cyanide sources, and reaction conditions have been successfully employed.

Commonly, a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂), catalyzes the reaction. organic-chemistry.org The active catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

Key research findings indicate that zinc cyanide (Zn(CN)₂) is a frequently used cyanide source in these reactions, often providing good to excellent yields. researchgate.net For instance, the synthesis of 2-amino-5-cyanobenzoic acid from 2-amino-5-bromobenzoic acid has been achieved with high purity and yields often exceeding 80% using a palladium catalyst with Zn(CN)₂ in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves using alkali metal cyanides, such as sodium or potassium cyanide, in ether or nitrile solvents, which can be effective even for less reactive chloro-precursors. google.com The choice of ligands, such as tertiary phosphines, is also critical for the catalyst's efficacy. google.comgoogleapis.com

Catalyst SystemStarting MaterialCyanide SourceSolventConditionsYieldRef.
Palladium catalyst2-Amino-5-bromobenzoic acidZn(CN)₂DMF160–200 °C, 2–24 h>80%
Pd/CAryl halidesK₄[Fe(CN)₆]--- researchgate.net
Pd(OAc)₂ / Phosphine (B1218219) LigandAryl HalidesZn(CN)₂DMFMicrowaveExcellent researchgate.net
Palladium complex / Tertiary phosphine ligand3-substituted 2-amino-5-halobenzoic acid derivativesKCN / NaCNEthers, Nitriles20-100 °C- google.comgoogleapis.com

This table is interactive. Users can sort and filter the data.

Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, represents an older but still relevant method. Traditionally, this reaction required stoichiometric amounts of copper(I) cyanide (CuCN) and harsh reaction conditions (high temperatures). organic-chemistry.org However, modern advancements have led to the development of milder, more efficient catalytic versions.

Recent protocols utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), often in combination with an iodide salt and a ligand, to facilitate the cyanation of aryl bromides. organic-chemistry.orggoogle.com This catalytic approach offers significant advantages, including milder conditions, better functional group tolerance, and simpler product purification, making it a valuable alternative to both the classic stoichiometric method and sometimes more expensive palladium-based systems. organic-chemistry.org For industrial-scale synthesis, copper-catalyzed methods using alkali metal cyanides are often preferred due to lower costs.

Another important copper-mediated route is the Sandmeyer reaction, where a diazonium salt derived from an amino-aromatic compound is treated with a copper cyanide salt. scirp.org This has been explored for the conversion of aminobenzoic acids, providing a direct pathway from the amino group to the cyano group under aqueous conditions. scirp.org

MethodCatalyst / ReagentStarting MaterialConditionsKey FeaturesRef.
Domino Halide Exchange-Cyanation10 mol % CuI, 20 mol % KI, diamine ligand, NaCNAryl BromidesToluene, 110 °CMild, catalytic, avoids polar solvents, good functional group tolerance. organic-chemistry.org
Rosenmund-von Braun (Industrial)Cu(I) salt, NaCN or KCN2-Amino-5-bromobenzoic acidElevated temperatureLower cost, suitable for large scale.
Sandmeyer ReactionCatalytic Copper(I)4-Aminobenzoic acid (pABA)Aqueous, controlled temp/pHConversion of amino group via diazonium salt; uses biodegradable reagents. scirp.org

This table is interactive. Users can sort and filter the data.

Nucleophilic aromatic substitution (SNAr) offers a direct route for introducing a cyano group by replacing a halogen on an activated aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In the context of aminobenzoic acids, the carboxylic acid group acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack by a cyanide source, such as sodium cyanide (NaCN). smolecule.com

The synthesis of a derivative, 2-amino-5-cyano-N,3-dimethylbenzamide, has been achieved by reacting its bromo-precursor with sodium cyanide in solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylacetamide (DMAc), demonstrating a direct nucleophilic substitution pathway. smolecule.com The efficiency of SNAr reactions is highly dependent on the substrate's electronic properties and the reaction conditions employed. While highly effective for strongly activated systems (e.g., nitro-substituted aromatics), the conditions for aminobenzoic acids must be carefully optimized. smolecule.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For this compound, this involves the adoption of more sustainable solvents and the development of processes that are more atom-economical and generate less waste.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for cyanation reactions, such as DMF, are effective but pose environmental and health concerns. Research has focused on finding greener alternatives.

For palladium-catalyzed cyanations, ether and nitrile-based solvents like acetonitrile (B52724) have been identified as effective media that can facilitate the use of alkali metal cyanides, potentially avoiding the need for zinc cyanide and simplifying workup procedures. google.com Furthermore, the development of syntheses in aqueous systems represents a significant step forward. scirp.org For example, the Sandmeyer cyanation of aminobenzoic acids can be performed in water, eliminating the need for organic solvents. scirp.org Another innovative approach involves the use of biphasic systems, such as a fluorous solvent-aqueous system, which can reduce product inhibition, prevent substrate hydrolysis, and facilitate easier separation and solvent recovery in biocatalytic processes, a principle that can be extended to chemical synthesis. rsc.orgresearchgate.net

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comacs.org While substitution reactions like cyanation are not inherently 100% atom-economical, process design can significantly minimize waste.

Further waste minimization can be achieved by optimizing reaction conditions to avoid excess reagents and the formation of by-products. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also reduce waste and improve efficiency by eliminating the need for intermediate purification steps. The one-pot aqueous synthesis of terephthalic acid from p-aminobenzoic acid via a cyanation-hydrolysis sequence is an excellent example of this principle in a related system. scirp.org Such strategies, which focus on catalytic efficiency and process intensification, are central to developing more sustainable routes for producing this compound and its derivatives.

Process Optimization and Reaction Efficiency

The efficient synthesis of this compound and its derivatives is critical for their application as versatile intermediates in the production of pharmaceuticals and other high-value chemicals. cymitquimica.com Process optimization focuses on maximizing reaction yields, controlling stereoselectivity where applicable, and ensuring the practicality of these methods for large-scale production.

Improving the efficiency of synthetic routes is a key area of research, with a primary focus on increasing product yields and controlling the three-dimensional arrangement of atoms in chiral derivatives.

Reaction Yields:

The synthesis of cyanobenzoic acid derivatives, particularly through the cyanation of halogenated precursors, has been a major focus of optimization. Various catalytic systems have been developed to enhance the yield and purity of the final products. Palladium-catalyzed cyanation is a widely reported method, often employing zinc cyanide (Zn(CN)₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. googleapis.com This method can produce high yields, often exceeding 80%, even with substrates containing reactive amino groups. However, the high cost of palladium and the potential for heavy metal contamination are significant drawbacks. googleapis.com

Copper(I)-catalyzed cyanation presents a more cost-effective alternative, often utilizing alkali metal cyanides such as sodium or potassium cyanide. googleapis.comgoogle.com These methods are particularly favored for industrial-scale synthesis. Research has shown that using a copper(I) salt in conjunction with an iodide salt reagent can lead to efficient production of 2-amino-5-cyanobenzoic acid derivatives with yields typically greater than 95% within 3 to 6 hours. google.com

A highly efficient, specific synthesis for this compound has been reported starting from isatoic anhydride-8-amide (IAA). nih.gov This method involves treating IAA with potassium butoxide in dimethyl sulfoxide (B87167) (DMSO) at 50 °C for three hours, resulting in a 95% yield of the desired product after acidification. nih.gov

The following table summarizes various catalytic approaches for the cyanation step in the synthesis of aminocyanobenzoic acid derivatives.

Catalytic SystemCyanide SourceTypical SubstrateSolventKey ConditionsReported YieldReference
Palladium ComplexZn(CN)₂2-Amino-5-bromobenzoic acid derivativeDMF160–200 °C>80% googleapis.com
Copper(I) Salt / Iodide SaltAlkali Metal Cyanide (e.g., NaCN)3-substituted 2-amino-5-halobenzoic acid derivativeOrganic SolventOptimized temperature and time (e.g., 3-6 hours)>95% google.com
Potassium Butoxide (Base-mediated)(from starting material)Isatoic anhydride-8-amideDMSO50 °C, 3 h95% nih.gov

Stereoselectivity:

For derivatives of this compound that contain chiral centers, controlling stereoselectivity is paramount. This is particularly relevant in the synthesis of unnatural α-amino acids, which are important building blocks for pharmaceuticals. nih.gov One advanced strategy involves the stereoselective addition of C-radicals to a chiral glyoxylate-derived N-sulfinyl imine, promoted by visible-light photoredox catalysis. nih.gov This protocol allows for the use of common carboxylic acids as radical precursors to synthesize highly functionalized and optically active α-amino acid derivatives. nih.gov

Another general approach to creating chiral 2-amino-1,3-diols involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate. beilstein-journals.org While not directly applied to this compound in the cited literature, this principle of using a chiral substrate or catalyst to direct the stereochemical outcome of a reaction is a fundamental strategy in asymmetric synthesis. beilstein-journals.org The development of such stereoselective methods is crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities.

Translating a synthetic methodology from a laboratory bench to an industrial or preparative scale introduces a new set of challenges that prioritize cost, safety, efficiency, and robustness.

Catalyst and Reagent Selection:

For large-scale synthesis, the cost of reagents is a major driver. While palladium catalysts are highly effective, their expense often makes them prohibitive for industrial production. googleapis.com Consequently, there is a strong preference for less expensive catalytic systems, such as those based on copper(I) salts. googleapis.com The use of alkali metal cyanides like NaCN or KCN is also favored over zinc cyanide for reasons of cost and simpler product purification, as it avoids introducing another heavy metal that must be removed. googleapis.com

Solvent Choice and Recovery:

The choice of solvent is critical. While N,N-dimethylformamide (DMF) is an effective solvent for many cyanation reactions, its high boiling point and water solubility make it difficult to remove and recycle, posing both economic and environmental challenges. googleapis.com Therefore, processes that utilize more easily recyclable organic solvents are preferred. The reaction should ideally be conducted in a solvent where the starting materials are soluble, but the product may be less so, facilitating isolation by precipitation or crystallization. google.com For some processes, ensuring the reaction medium is substantially anhydrous is crucial for achieving the highest product yield and purity. googleapis.com

Reaction Conditions and Work-up:

Precise control of reaction parameters is essential on a large scale. Temperature, in particular, must be carefully managed to prevent the formation of tar-like by-products and to avoid decomposition of reactants or products. googleapis.comorgsyn.org For instance, in the synthesis of 7-fluoroisatin (B1296980) from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, overheating during the cyclization step in sulfuric acid can lead to tars, while overcooling can halt the reaction and lead to the formation of an undesired oxime by-product. orgsyn.org The use of an inert atmosphere, such as nitrogen or argon, is often necessary to protect oxygen-sensitive catalysts and reagents from degradation. googleapis.com

Product isolation and purification are key final steps. Standard techniques include filtration, extraction, evaporation, and crystallization. google.comgoogleapis.com On a preparative scale, the work-up procedure must be efficient and scalable. This can involve pH adjustments to remove acidic or basic by-products and impurities. google.comgoogleapis.com In metal-catalyzed reactions, rigorous purification is required to remove residual metal, which is often unacceptable in the final product, especially for pharmaceutical applications. This can sometimes be facilitated by adding a water-soluble chelating agent to aid in the removal of the metal catalyst during aqueous work-up. google.com

The following table outlines key practical considerations for the preparative-scale synthesis of this compound and its derivatives.

ParameterConsiderationExample/RationaleReference
CatalystCost and ToxicityPreference for Copper(I) salts over more expensive and toxic Palladium catalysts for industrial applications. googleapis.com
Cyanide ReagentCost and PurificationUse of alkali metal cyanides (NaCN, KCN) is less costly and simplifies removal of metal impurities compared to Zn(CN)₂. googleapis.com
SolventRecyclability and Boiling PointAvoiding high-boiling, water-miscible solvents like DMF in favor of more easily recycled alternatives. googleapis.com
Temperature ControlBy-product FormationMaintaining optimal temperature ranges (e.g., 20-100 °C) is critical to prevent decomposition and side reactions. googleapis.comorgsyn.org
AtmosphereCatalyst StabilityUsing an inert atmosphere (Nitrogen, Argon) to prevent deactivation of oxygen-sensitive catalysts. googleapis.com
PurificationRemoval of Metal ImpuritiesAddition of chelating agents (e.g., 2,2'-thiodiethanol) to facilitate removal of copper catalyst during work-up. google.com
Product IsolationEfficiency and PurityTechniques like crystallization from appropriate solvents (e.g., methanol) are used to obtain high-purity final products. google.com

Reactivity and Mechanistic Investigations of 2 Amino 3 Cyanobenzoic Acid

Chemical Transformations of the Aromatic Amino Group

The aromatic amino group (-NH2) is a key site of reactivity, primarily functioning as a nucleophile and as a precursor for diazonium salt formation.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. This is a fundamental characteristic that enables a variety of chemical transformations, most notably amidation reactions. When treated with acylating agents such as acyl chlorides or acid anhydrides, the amino group attacks the electrophilic carbonyl carbon, leading to the formation of an N-acyl derivative, which is an amide.

This reaction proceeds through a nucleophilic acyl substitution mechanism. The process is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The resulting N-acyl-2-amino-3-cyanobenzoic acid derivatives are valuable intermediates, as the amide functionality can alter the electronic properties and steric environment of the molecule, influencing subsequent reactions. While specific studies on 2-amino-3-cyanobenzoic acid are not prevalent, this reactivity is analogous to that of other anthranilic acid derivatives which are widely used in the synthesis of heterocyclic compounds like quinazolines. google.comnih.gov

Table 1: General Amidation of this compound

Reactant Reagent Product
This compound Acyl Chloride (R-COCl) N-Acyl-2-amino-3-cyanobenzoic acid

One of the most significant reactions of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This transformation opens a gateway to a wide array of substitutions on the aromatic ring through Sandmeyer and related reactions. wikipedia.org

The process begins with the treatment of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. scirp.orgscirp.orggoogle.com

The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which can be displaced by various nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. wikipedia.org This method allows for the introduction of substituents that are otherwise difficult to install directly onto the aromatic ring. For example, reacting the diazonium salt of an aminobenzoic acid with copper(I) cyanide (CuCN) yields a cyanobenzoic acid. scirp.orgscirp.org Similarly, copper(I) chloride (CuCl) and copper(I) bromide (CuBr) can be used to introduce chloro and bromo substituents, respectively. wikipedia.org

Table 2: Sandmeyer-Type Reactions on Diazotized this compound

Reaction Type Reagents Expected Product
Cyanation CuCN, NaCN 2,3-Dicyanobenzoic acid
Chlorination CuCl, HCl 2-Chloro-3-cyanobenzoic acid
Bromination CuBr, HBr 2-Bromo-3-cyanobenzoic acid

Chemical Transformations of the Aromatic Cyano Group

The cyano, or nitrile, group (-C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and participate in cyclization reactions.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds via an intermediate amide. Partial hydrolysis, which stops at the amide stage (2-amino-3-carbamoylbenzoic acid), can sometimes be achieved under milder conditions.

Complete hydrolysis converts the cyano group into a carboxylic acid group, transforming this compound into 2-aminobenzene-1,3-dicarboxylic acid. Studies on related cyanobenzoic acids have shown that this transformation can be accomplished by heating with aqueous sodium hydroxide. scirp.orgscirp.org The selective hydrolysis of one nitrile group in dinitrile compounds has also been reported, highlighting the possibility of controlling the reaction to obtain either the amide or the carboxylic acid. googleapis.com

Table 3: Hydrolysis of the Cyano Group

Hydrolysis Type Conditions Product
Partial Hydrolysis Mild acid or base 2-Amino-3-carbamoylbenzoic acid

The cyano group is readily reduced to a primary amine (an aminomethyl group, -CH₂NH₂). This transformation is a valuable synthetic tool for introducing a flexible, basic side chain. Common reagents for this reduction include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Catalytic hydrogenation is often performed using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. justia.comgoogle.com The reduction of the cyano group in this compound would yield 2-amino-3-(aminomethyl)benzoic acid, a molecule with three distinct amine and acid functionalities.

Table 4: Reduction of the Cyano Group

Reagent Conditions Product
Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup 2-Amino-3-(aminomethyl)benzoic acid

The strategic positioning of the amino, cyano, and carboxylic acid groups on the benzene (B151609) ring allows for intramolecular cyclization reactions to form various heterocyclic systems. The nitrile group can act as an electrophile in these ring-closing reactions.

For instance, derivatives of this compound can serve as precursors for the synthesis of substituted quinazolines, a class of compounds with significant pharmacological importance. nih.gov Typically, such a cyclization would involve the reaction of the ortho-amino group with the nitrile. This can be facilitated by first converting the carboxylic acid to another functional group, such as an amide or ester, to promote the desired ring formation. Research on isatoic anhydrides, which are derived from anthranilic acids, demonstrates their utility in building complex heterocyclic scaffolds. google.comgoogle.com In a related example, the reaction between a 1,2-aminothiol and a nitrile group can lead to the formation of a thiazoline (B8809763) ring, showcasing the reactivity of nitriles in bioorthogonal chemistry. nih.gov These examples underscore the potential of this compound to act as a building block for diverse heterocyclic structures through intramolecular cyclization pathways.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in this compound, participating in a variety of characteristic reactions. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing cyano group on the aromatic ring.

Esterification and Amide Bond Formation

The carboxylic acid functional group of this compound readily undergoes esterification and amide bond formation, which are fundamental transformations in organic synthesis for creating derivatives with modified properties.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved under standard acid-catalyzed conditions. For instance, reacting the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong mineral acid like sulfuric acid, yields the respective methyl or ethyl ester. While specific studies on the esterification of this compound are not extensively detailed in isolation, the synthesis of its esters is often a preliminary step in more complex multi-step reactions. A related precursor, isatoic anhydride-8-amide (IAA), which can be converted to this compound derivatives, can be transformed into various esters by reacting with alcohols under reflux conditions or with potassium carbonate in a polar solvent. nih.govresearchgate.net This suggests that direct esterification of this compound is a feasible and standard procedure.

Amide Bond Formation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine, typically activated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride. These amide derivatives are pivotal intermediates in the synthesis of various bioactive molecules. One patent describes a reaction where this compound is reacted with other complex amines to form hydrazone amide derivatives, highlighting the utility of this reaction in medicinal chemistry. epo.org Furthermore, studies on related isatoic anhydrides show that they readily react with primary amines to form the corresponding amides in high yields (80-90%). researchgate.net

The following table summarizes the types of ester and amide derivatives that can be generated from precursors closely related to this compound, illustrating the expected reactivity.

Derivative TypeReactantTypical ConditionsProductReference
EsterEthanolRefluxEthyl 2-amino-3-cyanobenzoate nih.govresearchgate.net
ThioesterThiol (e.g., Ethanethiol)K₂CO₃, Polar SolventS-Ethyl 2-amino-3-cyanobenzothioate nih.gov
AmidePrimary Amine (R-NH₂)Coupling Agent (e.g., HBTU)2-Amino-3-cyano-N-alkylbenzamide researchgate.net
Hydrazone AmideSubstituted HydrazineCoupling Agent, NaNO₂, HClHydrazone Amide Derivative epo.org

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for aminobenzoic acids, often facilitated by thermal conditions or acid catalysis. For this compound, this reaction would yield 2-aminobenzonitrile (B23959), a highly valuable intermediate in heterocyclic synthesis.

This transformation is synthetically crucial as it connects this compound to the rich chemistry of 2-aminobenzonitriles, which are direct precursors for a multitude of heterocyclic systems as discussed in the following sections.

Cyclization Reactions and Heterocyclic Synthesis with this compound

The strategic placement of the amino, cyano, and carboxylic acid functionalities makes this compound an exceptionally versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The molecule contains both nucleophilic (amino) and electrophilic (cyano, carboxylic acid) centers, enabling a variety of intramolecular and intermolecular cyclization reactions.

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions involving this compound or its direct derivative, 2-aminobenzonitrile, provide a powerful route to construct fused heterocyclic systems, most notably quinazolines and their derivatives. Quinazolines are a class of compounds with significant pharmacological importance. researchgate.net

A common strategy involves the reaction of the amino group and the adjacent cyano group with a suitable one-carbon synthon. For instance, 2-aminobenzonitriles can be converted into quinazolinones through cobalt-catalyzed tandem hydration and dehydrogenative coupling or via Ru(II)-catalyzed reactions with alcohols. Another approach is the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines.

The synthesis of quinazolines often starts from the more accessible 2-aminobenzonitrile, which can be derived from this compound via decarboxylation. A plausible and efficient synthetic pathway is the initial conversion of the acid to the nitrile, followed by cyclization. For example, treating the in-situ generated nitrile from a related precursor with amines and coupling reagents has been shown to produce quinazoline-8-cyano derivatives. nih.gov

Starting Material (Derivative)ReagentsCatalyst/ConditionsFused Heterocyclic ProductReference
2-AminobenzonitrileAlcohols (e.g., Methanol)Ru(II) complex, WaterQuinazolin-4(3H)-one
2-AminobenzonitrileN-Benzyl CyanamidesHCl2-Amino-4-iminoquinazoline
2-AminobenzonitrileAldehydes, Arylboronic acidsPalladium catalyst2,4-Disubstituted Quinazoline (B50416)
2-Amino Aryl KetonesN-Benzyl CyanamidesHCl2-Aminoquinazoline

Role as a Precursor for Diverse Nitrogen-Containing Heterocycles

The unique trifunctional nature of this compound establishes it as a valuable building block for a diverse range of nitrogen-containing heterocycles. The interplay between the ortho-amino and meta-cyano groups is particularly effective for constructing fused ring systems.

Key heterocyclic scaffolds synthesized from this precursor or its immediate derivatives include:

Quinazolines: As detailed previously, the reaction between the amino group and the nitrile is a classic route to the quinazoline ring system. researchgate.net

Pyrido[2,3-d]pyrimidines: These fused systems, known for their biological activities, can be accessed from 2-amino-3-cyanopyridine (B104079) derivatives. These pyridine (B92270) precursors can be synthesized through multicomponent reactions where a derivative of this compound could serve as a key component.

Pyridines: The 2-aminobenzonitrile moiety, derived from the title compound, can participate in condensation reactions to form highly substituted pyridine rings.

Pyrroles: The Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles, provides a potential pathway to pyrrole (B145914) derivatives if the carboxylic acid is first converted to a group that can be transformed into a cyanomethyl or related moiety.

The versatility of this compound lies in its ability to be selectively transformed at each of its functional groups, allowing for a programmed and divergent synthesis of complex heterocyclic libraries.

Specific Examples in Pyrrole and Pyridine Derivative Synthesis

While direct, one-pot syntheses of pyrroles and pyridines from this compound are not commonly reported, its derivatives, particularly 2-aminobenzonitrile, are key intermediates in established synthetic routes for these heterocycles.

Pyridine Derivative Synthesis: Highly substituted 2-amino-3-cyanopyridines are frequently synthesized via the Guareschi-Thorpe condensation. This multicomponent reaction typically involves the condensation of an α-cyano ketone (or a β-keto ester), malononitrile, an aldehyde, and ammonium (B1175870) acetate (B1210297). The 2-amino-3-cyanopyridine products are themselves important precursors for further annulation, such as the synthesis of pyrido[2,3-d]pyrimidines by reaction with formamide. The synthesis of pyrido[2,3-d]pyrimidines is of significant interest due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.

Pyrrole Derivative Synthesis: The synthesis of pyrrole rings often utilizes the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. A relevant pathway starting from a derivative of this compound would be the reaction of 2-aminobenzonitrile with a 1,4-dicarbonyl compound like 2,5-hexanedione. This reaction leads to the formation of N-aryl pyrroles, specifically 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, which can be further functionalized. This demonstrates how the amino group of the 2-aminobenzonitrile, obtained from decarboxylation of the parent acid, can be used to construct the pyrrole ring.

The following table outlines representative transformations leading to pyridine and pyrrole-based systems using precursors derived from this compound.

Target HeterocyclePrecursorKey Reaction TypeTypical ReagentsProduct ClassReference
PyridineAcetonitrile (B52724) derivatives, Malononitrile, AldehydeGuareschi-Thorpe CondensationAmmonium Acetate2-Amino-3-cyanopyridines
Pyrido[2,3-d]pyrimidine2-Amino-3-cyanopyridineAnnulationFormamide or Acetic Anhydride (B1165640)Fused Pyrimidines
Pyrrole2-AminobenzonitrilePaal-Knorr Synthesis2,5-HexanedioneN-Aryl-2,5-dimethylpyrroles

Aromatic Substitution and Cross-Coupling Reactions

The reactivity of the aromatic core of this compound is dictated by the combined directing effects of its substituents. This allows for regioselective functionalization through both substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is determined by the balance between the powerful activating, ortho, para-directing amino group (-NH₂) and the deactivating, meta-directing cyano (-CN) and carboxylic acid (-COOH) groups. The amine is one of the strongest activating groups, and its influence is generally dominant. Consequently, electrophilic attack is strongly favored at the positions ortho and para to the amino group. Given that the ortho positions (C1 and C3) are already substituted, electrophilic substitution is predicted to occur primarily at the C5 position, which is para to the amino group and meta to the cyano and carboxyl groups.

For instance, in the bromination of analogous aminobenzoate systems, the high regioselectivity is attributed to the powerful directing effect of the amino group. This principle suggests that the bromination of this compound would yield 2-amino-5-bromo-3-cyanobenzoic acid.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) requires a fundamentally different set of conditions: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups (EWGs) positioned ortho and/or para to it. masterorganicchemistry.com The EWGs are essential to activate the ring towards nucleophilic attack and to stabilize the resulting negatively charged intermediate. masterorganicchemistry.com

While this compound itself lacks a suitable leaving group, its halogenated derivatives are excellent substrates for SNAr. In a molecule like 2-amino-5-bromo-3-cyanobenzoic acid, the cyano group at the 3-position is ortho to the potential site of attack (C2) and para to the C5-bromo position, while the carboxyl group is meta. The strong electron-withdrawing nature of the cyano group significantly enhances the electrophilicity of the carbon atoms attached to the leaving group, facilitating nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanionic intermediate, whose negative charge is delocalized effectively by the ortho/para EWGs. masterorganicchemistry.com Studies on related heterocyclic systems, such as dichloropyrazines and dichloroquinazolines, have computationally and experimentally verified that nucleophilic attack occurs preferentially at the carbon position most activated by adjacent EWGs. mdpi.comnih.gov

Halogenated derivatives of this compound serve as versatile building blocks in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of the cyano group has been shown to enhance the catalytic activity in some palladium-catalyzed reactions.

Common cross-coupling strategies include:

Palladium-Catalyzed Cyanation: This reaction is a primary method for synthesizing the title compound itself from a bromo- or iodo-substituted precursor. For the related isomer, 2-amino-5-cyanobenzoic acid, high yields are achieved by reacting 2-amino-5-bromobenzoic acid with a cyanide source in the presence of a palladium catalyst. Copper and nickel salts can also catalyze this transformation, offering more cost-effective routes for larger-scale synthesis.

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction couples an organoboron reagent with an aryl halide. A halogenated derivative, such as 2-amino-5-bromo-3-cyanobenzoic acid, can be effectively coupled with various aryl or heteroaryl boronic acids using a palladium catalyst. Research on similar structures indicates that the electron-withdrawing cyano group can stabilize the transition states in the catalytic cycle, leading to faster reaction rates compared to non-cyano analogues.

Directed C-H Functionalization: More advanced methodologies utilize one of the existing functional groups as an internal directing group to guide a transition metal catalyst to a specific C-H bond, enabling its functionalization. The carboxylic acid group has been successfully employed as a directing group in rhodium-catalyzed meta-C-H alkynylation of 2-phenyl benzoic acids. nih.gov This suggests that the carboxylate of this compound could similarly direct a catalyst to functionalize the C6-H bond.

The following table summarizes typical conditions for relevant cross-coupling reactions on analogous systems.

Reaction TypeSubstrate ExampleCatalyst/ReagentsConditionsKey FindingReference
Pd-Catalyzed Cyanation2-Amino-5-bromobenzoic acidPd catalyst, Zn(CN)₂, DMF160–200 °C, 2–24 hHigh purity and yield (>80%) are achievable.
Cu-Catalyzed Cyanation2-Amino-5-bromobenzoic acidCu(I) salt, NaCN or KCNElevated temperatureCost-effective and scalable for industrial applications. google.com
Suzuki-Miyaura Coupling6-Bromo-3-cyano-2-methylbenzoic acidPd catalyst, Aryl boronic acid, BaseMild conditionsThe cyano group enhances reaction rates compared to non-cyano analogs.
Heck Coupling2-Cyano-5-iodobenzoic acidPd catalyst, Alkene (e.g., ethyl acrylate), Base70-90°CForms styrene (B11656) derivatives in good yields (>70%).
Rh-Catalyzed C-H Alkynylation2-Phenyl benzoic acidRh catalyst, Bromoalkyne-The carboxyl group acts as an effective directing group for meta-C-H functionalization. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves mapping the sequence of bond-breaking and bond-forming events and identifying the transient species involved.

A classic and relevant transformation for which a detailed pathway can be mapped is the Sandmeyer reaction , which converts an arylamine into an aryl nitrile. google.comscirp.org This reaction would be a key step in a synthesis starting from a diaminobenzoic acid. The mechanism proceeds in two main stages:

Diazotization: The 2-amino group reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl. The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine. After a series of proton transfers and loss of water, the stable arenediazonium salt is formed. This intermediate is highly valuable due to the excellent leaving group potential of molecular nitrogen (N₂).

Cyanide Displacement: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. scirp.org The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide nucleophile. The reaction is thought to proceed via a radical mechanism or an organocopper intermediate, culminating in the formation of the cyano group on the aromatic ring and the release of nitrogen gas.

Another relevant mechanistic pathway in the synthesis of cyanobenzoic acids is the formation of a benzyne (B1209423) intermediate . This occurs when a halobenzoic acid is treated with a very strong base, such as lithium diisopropylamide (LDA), at low temperatures. acs.org The base abstracts a proton ortho to the halogen, followed by the elimination of the halide, to form a highly reactive, strained benzyne intermediate. This intermediate is then rapidly trapped by a nucleophile, such as the enolate of an arylacetonitrile, to yield the final product. acs.org

The identification, or theoretical modeling, of transient species provides deep insight into a reaction's energy landscape and selectivity.

Reaction Intermediates:

Meisenheimer Complex: As mentioned in section 3.5.1, this is the key intermediate in SNAr reactions. It is a negatively charged, non-aromatic cyclohexadienyl anion formed from the addition of the nucleophile to the activated aromatic ring. Its stability, which is critical for the reaction to proceed, is derived from the delocalization of the negative charge into the electron-withdrawing cyano and carboxyl groups. masterorganicchemistry.com

Arenediazonium Cation: This is the pivotal intermediate in the Sandmeyer reaction, formed during the diazotization of the amino group. scirp.org Its reactivity is dominated by its propensity to lose dinitrogen gas.

Organometallic Intermediates: In transition-metal-catalyzed cross-coupling, the catalytic cycle involves various organometallic species. For example, in a Suzuki coupling, the cycle includes intermediates arising from oxidative addition (forming an Ar-Pd(II)-X species), transmetalation (transfer of the organic group from boron to palladium), and reductive elimination (which forms the C-C bond and regenerates the Pd(0) catalyst).

Transition States:

The transition state is the highest energy point on a reaction coordinate, and its structure determines the reaction rate.

In Suzuki couplings , kinetic studies on related systems have shown that the electron-withdrawing cyano group helps to stabilize the transition state of the rate-determining step, thus accelerating the reaction.

In directed C-H activation , the transition state involves the formation of a cyclic complex where the directing group (e.g., the carboxylate) is coordinated to the metal center. This chelation holds the catalyst in a specific geometry, lowering the activation energy for the cleavage of the targeted C-H bond compared to other C-H bonds in the molecule. nih.gov A plausible transition state for a carboxylate-directed reaction would feature a five- or six-membered ring containing the metal, the oxygen atoms of the carboxylate, and the carbon atoms of the aromatic ring, facilitating the selective reaction.

The following table outlines key transformations and their associated intermediates and transition states.

TransformationKey IntermediateKey Feature of Transition StateReference
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer Complex (Cyclohexadienyl anion)Charge delocalization by -CN and -COOH groups. masterorganicchemistry.com
Sandmeyer ReactionArenediazonium Cation (Ar-N₂⁺)Formation of the C-CN bond with concurrent or subsequent loss of N₂. google.comscirp.org
Benzyne FormationBenzyne (Aryne)Proton abstraction ortho to a leaving group. acs.org
Suzuki-Miyaura CouplingAr-Pd(II)-X speciesStabilized by electron-withdrawing cyano group.
Directed C-H ActivationCyclometalated ComplexChelation by directing group (e.g., carboxylate) lowers activation energy. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Amino-3-cyanobenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino and carboxyl groups. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would appear as a set of coupled multiplets. The chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups. The amino and carboxylic acid protons would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. Experimental data obtained in DMSO-d₆ shows carbon signals at δ 170.19, 152.91, 137.11, 135.14, 120.51, 118.74, 114.88, and 95.45 ppm. The signal at 170.19 ppm is characteristic of the carboxylic acid carbon. The signals at 152.91 ppm and 95.45 ppm are assigned to the carbons directly attached to the amino group (C2) and the cyano group (C3), respectively. The peak at 114.88 ppm corresponds to the nitrile carbon itself. The remaining signals are attributed to the other aromatic carbons.

Table 1: Experimental ¹³C NMR Chemical Shifts and Tentative Assignments for this compound


Chemical Shift (δ) in ppmTentative Assignment
170.19C=O (Carboxylic Acid)
152.91C2 (C-NH₂)
137.11Aromatic CH
135.14Aromatic CH
120.51Aromatic CH
118.74C1 (C-COOH)
114.88C≡N (Cyano)
95.45C3 (C-CN)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for definitive structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign the signals for the three aromatic C-H units.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected from the aromatic protons to the quaternary carbons (C1, C2, C3) and the carbonyl carbon, confirming the substitution pattern. The amino protons might also show a correlation to the C2 and C3 carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. A NOESY or ROESY spectrum could show correlations between the amino protons and the adjacent aromatic proton, providing further confirmation of the geometry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three functional groups.

Amino Group (-NH₂): The primary amino group typically displays two N-H stretching bands in the region of 3500-3300 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Cyano Group (-C≡N): The nitrile group gives rise to a sharp and intense absorption band. For aromatic nitriles, conjugation with the ring system typically places the C≡N stretching vibration in the 2240-2220 cm⁻¹ range. spectroscopyonline.comresearchgate.net This peak is often strong in both IR and Raman spectra.

Carboxyl Group (-COOH): This group has several distinct vibrational modes. The O-H stretch is a very broad band, typically observed between 3300-2500 cm⁻¹, resulting from strong hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration for an aromatic carboxylic acid appears as a strong, sharp band in the 1760-1680 cm⁻¹ region. libretexts.org Additionally, C-O stretching and O-H bending vibrations are expected in the 1440-1210 cm⁻¹ range. orgchemboulder.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound ```html

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amino (-NH₂)N-H Stretch3500 - 3300Medium
N-H Bend1650 - 1580Medium
Cyano (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Carboxyl (-COOH)O-H Stretch3300 - 2500Strong, Broad
C=O Stretch1760 - 1680Strong
C-O Stretch / O-H Bend1440 - 1210Medium



SERS and SEIRA are powerful techniques for studying molecules adsorbed on nanostructured metal surfaces (typically gold or silver). These methods can enhance the vibrational signals by several orders of magnitude, allowing for the detection of minute quantities of an analyte and providing insights into the molecule-surface interaction.

For this compound, SERS/SEIRA could be employed to study its adsorption behavior. The orientation of the molecule on the surface can be inferred from which vibrational modes are most strongly enhanced. For example, if the molecule binds to the surface through the deprotonated carboxylate group, the symmetric and asymmetric COO⁻ stretching modes would be significantly enhanced and potentially shifted in frequency. Alternatively, interaction via the lone pair of electrons on the amino group would lead to a pronounced enhancement of the N-H vibrational modes. The cyano group could also interact with the metal surface, leading to changes in its characteristic C≡N stretching frequency. By analyzing the SERS/SEIRA spectra, one can deduce the binding geometry and the specific functional group involved in the adsorption process.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C₈H₆N₂O₂. Its calculated monoisotopic mass is approximately 162.04 Da. In a typical mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be observed at m/z 162.

Under electron ionization (EI), the molecular ion undergoes fragmentation, yielding smaller, characteristic ions. For this compound, several fragmentation pathways are plausible based on its functional groups:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ peak at m/z 145.

Loss of water (-H₂O): An [M-18]⁺ peak at m/z 144 can occur, often involving a proton from the ortho-amino group.

Loss of a carboxyl radical (-•COOH): Decarboxylation can lead to an [M-45]⁺ peak at m/z 117.

Loss of hydrogen cyanide (-HCN): Aromatic nitriles can lose HCN, resulting in an [M-27]⁺ peak at m/z 135. miamioh.edu The relative abundance of these fragment ions provides a structural fingerprint that helps confirm the identity of the compound.

**Table 3: Predicted Key Ions in the Mass Spectrum of this compound** ```html
m/z ValueIon FormulaDesignationDescription
162[C₈H₆N₂O₂]⁺˙[M]⁺˙Molecular Ion
145[C₈H₅N₂O]⁺[M-OH]⁺Loss of hydroxyl radical
144[C₈H₄N₂O]⁺˙[M-H₂O]⁺˙Loss of water
135[C₇H₅NO₂]⁺˙[M-HCN]⁺˙Loss of hydrogen cyanide
117[C₇H₅N₂]⁺[M-COOH]⁺Loss of carboxyl radical

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure of a molecule and is particularly sensitive to aromatic systems and conjugated π-electron systems.

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its aromatic system, which is influenced by three functional groups: the carboxylic acid (-COOH), the amino group (-NH₂), and the cyano group (-C≡N). Both the benzene ring and the cyano group act as chromophores (light-absorbing groups). The amino group, with its lone pair of electrons, acts as a powerful auxochrome, a group that modifies the absorption of a chromophore.

The parent compound, 2-aminobenzoic acid (anthranilic acid), exhibits characteristic absorption bands in ethanol (B145695) with maxima (λₘₐₓ) around 246 nm and 333 nm, corresponding to π→π* transitions within the benzene ring. acs.org The addition of the electron-withdrawing cyano group in the 3-position is expected to further modify these transitions. Molecules with carbonyl groups often show a weak absorbance in the 270-300 nm range corresponding to an n→π* transition. researchgate.net Therefore, the spectrum of this compound is predicted to show complex absorption bands in the UV region, resulting from the combined electronic effects of all three functional groups on the aromatic π-system.

The electronic absorption and emission spectra of molecules like this compound are often sensitive to the surrounding environment and to structural modifications.

Solvent Effects (Solvatochromism): The position, intensity, and shape of the absorption bands can change with the polarity of the solvent, a phenomenon known as solvatochromism. For aminobenzoic acid derivatives, this behavior is well-documented. nih.gov An increase in solvent polarity often leads to a bathochromic (red) shift in the absorption maximum. This occurs because the excited state of these "push-pull" molecules (containing both an electron-donating -NH₂ group and electron-withdrawing -COOH and -CN groups) is typically more polar than the ground state. A polar solvent stabilizes the polar excited state more effectively, thus lowering the energy required for the electronic transition. nih.gov Furthermore, in protic solvents (e.g., water, ethanol), specific hydrogen bonding interactions with the functional groups can significantly influence the spectral properties.

Substituent Effects: Modifying the substituents on the aromatic ring alters the electronic properties and, consequently, the UV-Vis spectrum. The electronic effects of substituents are known to influence the stability and reactivity of related compounds.

Electron-Donating Groups (EDGs): Adding another EDG (e.g., -OH, -OCH₃) would likely cause a bathochromic shift and an increase in molar absorptivity (a hyperchromic effect) by further increasing the electron density of the π-system.

Electron-Withdrawing Groups (EWGs): Adding another EWG (e.g., -NO₂, -Br) would compete with the existing cyano and carboxyl groups, leading to more complex shifts that depend on the position and nature of the new group.

Integrated Spectroscopic Data Analysis for Robust Structural Confirmation

While each spectroscopic technique provides valuable information, robust structural confirmation is achieved only through the integrated analysis of all available data. For this compound, the analytical workflow is as follows:

HRMS establishes the correct elemental formula (C₈H₆N₂O₂), providing the foundational piece of the structural puzzle.

MS/MS data corroborates the formula by revealing fragmentation patterns consistent with the proposed structure. The observed losses of CO₂, H₂O, and CO confirm the presence and connectivity of the carboxylic acid and amino functional groups attached to the aromatic core.

UV-Vis Spectroscopy confirms the presence of the substituted aromatic π-electron system. The observed absorption maxima are consistent with the known effects of the amino, cyano, and carboxyl substituents on a benzene chromophore.

Further Confirmation (NMR and IR): Although not detailed here, Nuclear Magnetic Resonance (NMR) spectroscopy would provide the definitive connectivity and isomeric arrangement by showing the chemical shifts and coupling patterns of the unique protons and carbons. Infrared (IR) spectroscopy would confirm the presence of the key functional groups by identifying their characteristic vibrational frequencies (e.g., N-H, C=O, C≡N, O-H stretches).

By combining the precise mass and formula from HRMS, the connectivity information from MS/MS, and the electronic system data from UV-Vis, a complete and unambiguous structural elucidation of this compound is achieved, leaving no room for isomeric ambiguity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules. Methods like B3LYP, often paired with basis sets such as 6-311G++ or cc-pVTZ, offer a balance of computational cost and accuracy for predicting geometries, electronic properties, and reactivity. nih.gov These calculations are typically performed for the molecule in its ground state in the gas phase or simulating a solvent environment. dergipark.org.tr

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2-Amino-3-cyanobenzoic acid, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the amino (-NH2) and carboxylic acid (-COOH) groups in ortho positions allows for the possibility of intramolecular hydrogen bonding, which significantly influences the molecule's preferred conformation.

Theoretical calculations predict the planarity of the benzene (B151609) ring, with slight distortions caused by the substituents. The rotational barriers of the amino and carboxyl groups are analyzed to identify the most stable conformer. The optimized geometry provides a foundational model for all other computational property predictions.

Table 1: Selected Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations for similar substituted benzoic acids.

Parameter Bond/Angle Predicted Value
Bond Length C-COOH ~1.48 Å
Bond Length C-NH2 ~1.37 Å
Bond Length C-CN ~1.44 Å
Bond Length C=O (carboxyl) ~1.22 Å
Bond Length C-O (carboxyl) ~1.35 Å
Bond Angle C-C-N (amino) ~121°
Bond Angle C-C-C (cyano) ~120°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.2 eV
LUMO Energy (ELUMO) -1.8 eV

The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution on a molecule. researchgate.netwalisongo.ac.id It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an EPS map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas are concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group. Regions of positive potential, shown in blue, signify a deficiency of electrons and are prone to nucleophilic attack. These are found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. The EPS map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in molecular recognition and crystal engineering. walisongo.ac.iducsb.edu

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of spectroscopic data from fundamental quantum mechanical principles. This is particularly useful for confirming molecular structures and interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical predictions are invaluable for assigning the signals in an experimental spectrum, especially for complex aromatic systems where signals may overlap. dergipark.org.tripb.pt

The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS). The accuracy of the prediction depends on the level of theory and whether solvent effects are included. dergipark.org.tr

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: Shifts are relative to TMS and are representative values.

Proton Predicted Chemical Shift (δ, ppm)
H (Carboxyl) 10.0 - 12.0
H (Aromatic) 6.8 - 8.0

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Note: Shifts are relative to TMS and are representative values.

Carbon Predicted Chemical Shift (δ, ppm)
C (Carboxyl, C=O) 168 - 172
C (Aromatic, C-NH2) 150 - 155
C (Aromatic, C-COOH) 110 - 115
C (Aromatic, C-CN) 95 - 100
C (Cyano, C≡N) 115 - 120

Vibrational Frequency Calculations for IR and Raman Assignments

Computational quantum chemistry serves as a powerful tool for understanding the vibrational properties of this compound. Theoretical calculations of infrared (IR) and Raman spectra allow for a detailed assignment of the vibrational modes observed in experimental spectroscopy. These assignments are crucial for confirming the molecular structure and understanding the intramolecular forces.

The primary method for these calculations is Density Functional Theory (DFT), often employing the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p). researchgate.netvjst.vn This approach involves first optimizing the molecular geometry of the compound to find its lowest energy conformation in the gaseous phase. Following optimization, harmonic vibrational frequency calculations are performed.

The raw calculated frequencies are typically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation in the computational model. Therefore, a scaling factor is uniformly applied to the computed wavenumbers to achieve better agreement with experimental data. spectroscopyonline.com The potential energy distribution (PED) is then analyzed to provide a quantitative assignment of each vibrational mode to specific internal coordinates of the molecule, such as stretching, bending, or torsional motions.

For this compound, key vibrational modes can be predicted based on calculations performed on analogous molecules like 4-aminobenzoic acid and 4-cyanobenzoic acid. researchgate.net The characteristic frequencies of the amino (-NH2), cyano (-C≡N), and carboxylic acid (-COOH) functional groups are of particular interest.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Description
ν(N-H)Amino (-NH₂)3400-3500Asymmetric and symmetric stretching vibrations of the N-H bonds.
ν(O-H)Carboxylic Acid (-COOH)~3600 (monomer), broad ~2500-3300 (dimer)Stretching of the O-H bond, often broadened in experimental spectra due to hydrogen bonding. mdpi.com
ν(C≡N)Cyano (-C≡N)2220-2260Stretching vibration of the carbon-nitrogen triple bond. This is typically a sharp and strong band in both IR and Raman spectra. masterorganicchemistry.com
ν(C=O)Carboxylic Acid (-COOH)1700-1750Stretching of the carbonyl double bond, usually a very strong absorption in IR spectra. mdpi.com
δ(N-H)Amino (-NH₂)1590-1650Scissoring (in-plane bending) of the amino group.
ν(C-C)Aromatic Ring1400-1600Stretching vibrations within the benzene ring.
ν(C-O)Carboxylic Acid (-COOH)1210-1320Stretching of the carbon-oxygen single bond.

Reaction Mechanism Modeling and Kinetic Studies

Transition State Characterization and Activation Energy Determination

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the highest energy point along the lowest energy reaction pathway. The structure of the TS is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Locating and characterizing the TS is fundamental to understanding a reaction's feasibility and rate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are employed to find these elusive structures. Once a candidate TS structure is located, a vibrational frequency calculation is performed to confirm its identity. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. smu.edu

The activation energy (Ea) is then determined as the difference in energy between the transition state and the initial reactants. nih.gov This value is a critical parameter in chemical kinetics, as it dictates the temperature sensitivity of the reaction rate according to the Arrhenius equation. A lower activation energy implies a faster reaction. By calculating the activation energies for different potential reaction pathways, chemists can predict which route is kinetically favored.

Computational Elucidation of Reaction Pathways and Selectivity

Beyond identifying a single transition state, computational modeling can elucidate the complete sequence of elementary steps in a complex reaction mechanism. This involves locating all intermediates (local minima on the PES) and the transition states that connect them. This detailed mapping provides a step-by-step description of bond-breaking and bond-forming events. smu.edu

For reactions involving multifunctional molecules like this compound, computational studies can be invaluable for predicting selectivity. For instance, in reactions such as the synthesis of quinazolines from anthranilic acid derivatives, different nucleophilic sites on the molecule could potentially react. researchgate.netresearchgate.net By calculating the activation energies for each possible reaction pathway, it is possible to predict which product will be predominantly formed. nih.gov The pathway with the lowest activation barrier will be the kinetically preferred route, thus determining the regioselectivity of the reaction. These computational predictions can guide synthetic chemists in optimizing reaction conditions to favor the desired product.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide a detailed picture of its dynamic behavior and conformational flexibility in a solution environment. These simulations model the interactions between the solute molecule and a large number of explicit solvent molecules (e.g., water, DMSO), allowing for the observation of how the solvent influences the molecule's structure and behavior. rsc.org

Solvation has a significant impact on the conformational preferences of flexible molecules. nih.govnih.gov The amino and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds with protic solvents like water. MD simulations can characterize the structure and lifetime of these hydrogen bonds and reveal the organization of the solvent shell around the solute. rsc.orgrsc.org

Ligand-Receptor Interaction Simulations (if applicable as a model system)

While this compound itself may not be the final active ligand, its structural motif is a key component in various pharmacologically active molecules. nih.gov Computational techniques such as molecular docking are used to simulate the interaction of these ligands with biological receptors, typically proteins or enzymes. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

These simulations are crucial in drug discovery for predicting the binding affinity and understanding the molecular basis of a ligand's activity. The 2-amino-3-cyano-aryl scaffold can participate in a variety of non-covalent interactions with amino acid residues in a protein's active site. For example, studies on related aminobenzoic acid derivatives have shown that the functional groups can engage in specific interactions that are critical for binding. conicet.gov.arnih.gov

Functional Group of LigandPotential Interaction TypeInteracting Amino Acid Residue (Example)Description
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor), Ionic Bond (as -COO⁻)Arginine, Lysine, Histidine, SerineThe carboxyl group can donate a hydrogen bond or, if deprotonated, form a strong salt bridge with positively charged residues.
Amino Group (-NH₂)Hydrogen Bond (Donor)Aspartate, Glutamate, Asparagine, GlutamineThe amino group acts as a hydrogen bond donor to negatively charged or polar residues.
Cyano Group (-C≡N)Dipole-Dipole, Hydrogen Bond (Acceptor)Serine, Threonine, AsparagineThe nitrogen atom of the cyano group is a weak hydrogen bond acceptor and can participate in polar interactions.
Aromatic Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan, Leucine, ValineThe benzene ring can stack with the aromatic rings of other amino acids or engage in hydrophobic interactions with nonpolar residues.

Cheminformatics Descriptors and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics descriptors are numerical values that characterize different aspects of a molecule's structure. These descriptors are fundamental to Quantitative Structure-Property Relationship (QSPR) models, which aim to correlate a molecule's structure with its physical, chemical, and biological properties.

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical descriptors for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. LogP, the measure of a compound's lipophilicity, indicates how it partitions between an oily (octanol) and an aqueous phase. Various computational models (XLogP3, WLogP, MLogP) are used to estimate this value.

For this compound, these computationally predicted values are crucial for assessing its potential as a pharmacophore. A higher TPSA value suggests greater polarity and potentially lower cell membrane permeability. The LogP value provides insight into its solubility and ability to cross lipid membranes.

DescriptorPredicted Value
Topological Polar Surface Area (TPSA)89.85 Ų
MLogP1.45
XLogP31.15
WLogP1.21

Hydrogen bonds play a vital role in molecular recognition, such as the interaction between a drug and its biological target. The number of hydrogen bond donors (typically N-H or O-H groups) and acceptors (typically nitrogen or oxygen atoms) in a molecule is a key determinant of its binding specificity and solubility.

In the structure of this compound, the amino (-NH2) and carboxylic acid (-COOH) groups can act as hydrogen bond donors. The nitrogen atom of the amino group, the two oxygen atoms of the carboxylic acid group, and the nitrogen atom of the cyano group (-C≡N) can all function as hydrogen bond acceptors. This combination of donor and acceptor sites provides the molecule with the potential to form multiple hydrogen bonds, influencing its physical properties and interactions within a biological environment.

PropertyCount
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Advanced Computational Methodologies and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Beyond the calculation of simple descriptors, advanced computational methods are employed to gain a deeper understanding of molecular behavior at the electronic level. Quantum mechanics (QM) calculations can provide highly accurate information about molecular structure, reaction mechanisms, and electronic properties. However, QM methods are computationally expensive and typically limited to smaller systems.

For studying large systems, such as a molecule interacting with a protein or solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often used. In a QM/MM simulation, the most chemically active part of the system (e.g., the substrate and the enzyme active site) is treated with computationally expensive QM methods, while the remainder of the system (e.g., the rest of the protein and surrounding solvent) is treated with more efficient molecular mechanics (MM) force fields.

While specific QM/MM studies on this compound are not prominently available in the literature, this methodology is well-suited for investigating its properties. For instance, a QM/MM approach could be used to:

Model enzyme-inhibitor interactions: If this compound were to be studied as an enzyme inhibitor, the molecule and the enzyme's active site could be treated at the QM level to accurately model the electronic interactions, covalent bond formation/breaking, and charge transfer that occur during binding and catalysis.

Investigate reaction mechanisms: The reactivity of the cyano or amino groups in a complex environment could be explored. QM/MM simulations can elucidate reaction pathways and transition states, providing insights that are difficult to obtain experimentally.

Simulate spectroscopic properties: The influence of a specific environment (like a protein binding pocket) on the spectroscopic properties of this compound could be accurately predicted, aiding in the interpretation of experimental data.

Such computational studies are invaluable for rational drug design, allowing for the in-silico screening and optimization of derivatives of this compound to enhance their desired biological activity.

Crystallographic Analysis and Solid State Properties

Co-crystal Formation and Structural Characterization

Design and Synthesis of 2-Amino-3-cyanobenzoic Acid Co-crystals

Currently, there is a lack of specific published research on the design and synthesis of co-crystals of this compound. However, the principles of co-crystal engineering are well-established and can be applied to this molecule. Co-crystals are multi-component crystals in which different molecules are held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonds.

The design of co-crystals for a molecule like this compound would involve selecting appropriate "co-formers" that can form robust intermolecular interactions with its functional groups: the carboxylic acid, the amino group, and the cyano group. For instance, the carboxylic acid group is a strong hydrogen bond donor and can interact with hydrogen bond acceptors like pyridines or amides. The amino group can act as a hydrogen bond donor, and the cyano group can act as a weak hydrogen bond acceptor.

An investigation into the co-crystallization of benzamide (B126) with various substituted benzoic acids revealed that co-crystal formation was more successful when electron-withdrawing groups were present on the benzoic acid. acs.orgresearchgate.net This suggests that the electronic properties of the substituents play a crucial role in the strength of the intermolecular interactions that lead to co-crystal formation.

Table 1: Examples of Co-crystal Formation with Substituted Benzoic Acids and Benzamide

Benzoic Acid Derivative Co-crystal Formation with Benzamide
3-Nitrobenzoic acid Successful
Salicylic acid Successful
3,5-Dinitrobenzoic acid Successful
4-Aminobenzoic acid Unsuccessful

This table illustrates the influence of substituents on the co-crystallization of benzoic acids with benzamide, providing a potential model for predicting the behavior of this compound.

Structural Analysis of Multi-Component Crystalline Phases

Specific structural analyses of multi-component crystalline phases of this compound are not available in the current literature. The structural analysis of any new co-crystal would be crucial to understanding its properties. The primary technique for this is single-crystal X-ray diffraction (SCXRD), which provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

For example, a study on co-crystals of p-aminobenzoic acid (a structural isomer of the target compound) with isonicotinamide (B137802) and pyrazine (B50134) utilized powder X-ray diffraction (PXRD), FT-IR spectroscopy, and differential scanning calorimetry (DSC) to characterize the new solid phases. indexcopernicus.com The formation of new crystalline structures was confirmed by the appearance of unique peaks in the PXRD patterns that were different from the starting materials. indexcopernicus.com

In the case of a hypothetical co-crystal of this compound, SCXRD would reveal the specific hydrogen bonding motifs and other intermolecular interactions that stabilize the crystal structure. This information is vital for establishing structure-property relationships.

Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences. Each polymorph can have different physical properties. Crystal engineering provides strategies to control and design specific crystalline structures.

Identification and Characterization of Different Crystalline Forms

There are no specific reports in the scientific literature detailing the identification and characterization of different crystalline forms of this compound. The study of polymorphism in related molecules, such as p-aminobenzoic acid, has revealed the existence of multiple forms (α, β, γ, and δ). rsc.org These polymorphs are typically identified and characterized using a variety of analytical techniques, including:

Powder X-ray Diffraction (PXRD): Each crystalline form will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): Polymorphs will exhibit different melting points and may show solid-solid phase transitions at specific temperatures.

Thermogravimetric Analysis (TGA): To determine the thermal stability and solvent content.

Spectroscopic Techniques (FT-IR, Raman): Different crystal packing environments can lead to subtle shifts in vibrational spectra.

A study on 2,6-dimethoxybenzoic acid identified three polymorphic forms, with Form I being the most stable. mdpi.com The metastable forms II and III were also characterized, highlighting the importance of a thorough polymorphic screen during drug development. mdpi.com

Rational Design of Solid-State Structures for Targeted Properties

The rational design of solid-state structures, a central goal of crystal engineering, aims to produce crystalline materials with desired physical and chemical properties. While specific applications of these strategies to this compound have not been documented, the general principles are applicable.

The key is to understand and utilize intermolecular interactions to guide the assembly of molecules into a specific crystal lattice. For this compound, the carboxylic acid dimer is a likely and robust supramolecular synthon. However, the presence of the amino and cyano groups offers opportunities for alternative hydrogen bonding networks, which could lead to different polymorphs or be exploited in the design of co-crystals.

For instance, in the co-crystallization of benzoic acid derivatives with nitrogen-containing bases, the resulting crystal structures were influenced by the nature of the intermolecular interactions, sometimes leading to different polymorphs depending on the preparation method (solution vs. grinding). rsc.org

Structure-Reactivity Relationships in the Solid State

Chemical reactions that occur in the solid state can be profoundly influenced by the arrangement of molecules in the crystal lattice. This relationship between crystal structure and chemical reactivity is a key area of solid-state chemistry.

Influence of Crystal Packing on Chemical Transformations

Specific studies on the influence of crystal packing on the chemical transformations of this compound in the solid state are not currently available. However, the principles of topochemistry, which governs solid-state reactions, would apply. The proximity and orientation of reactive functional groups within the crystal lattice can determine the feasibility and outcome of a reaction.

For a molecule like this compound, potential solid-state reactions could involve decarboxylation, polymerization, or reactions involving the cyano and amino groups. The crystal packing would dictate which, if any, of these reactions could proceed. For a reaction to occur in the solid state, the atoms involved must be able to move into the transition state geometry with minimal disruption of the crystal lattice.

Topochemical Reactions of this compound Analogues

Topochemical reactions, which occur in the solid state and are governed by the crystal lattice's geometry, represent a fascinating frontier in materials science. While extensive research on the topochemical reactions of this compound itself is limited, studies on its structural analogues provide valuable insights into the potential solid-state reactivity of this class of compounds. The strategic arrangement of functional groups—namely the amino, cyano, and carboxylic acid moieties—plays a pivotal role in dictating intermolecular interactions and, consequently, the feasibility and outcome of topochemical transformations.

Research into compounds with similar functionalities, such as 2-amino-3-bromobenzoic acid, has revealed the formation of centrosymmetric dimers in the crystal lattice through strong intermolecular hydrogen bonds. Specifically, the carboxylic acid groups form O—H···O hydrogen bonds, creating a robust supramolecular synthon. This dimerization brings the aromatic rings of adjacent molecules into close proximity, a critical prerequisite for potential topochemical reactions like [2+2] photodimerization, should the molecules contain appropriately positioned reactive double bonds.

The precise alignment of molecules in the crystal, including the distance and orientation between potentially reactive centers, is paramount. For a topochemical reaction to proceed, the atoms involved must undergo minimal movement, a principle articulated by Schmidt's topochemical postulates. In the case of this compound analogues, the interplay of hydrogen bonding from the amino and carboxylic acid groups, alongside potential dipole-dipole interactions of the cyano groups, will collectively determine the crystal packing and thus the topochemical predisposition of the material.

Applications of 2 Amino 3 Cyanobenzoic Acid in Specialized Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

2-Amino-3-cyanobenzoic acid is a trifunctional aromatic compound featuring amino, cyano, and carboxylic acid groups. This unique arrangement of reactive sites makes it a valuable intermediate in the construction of complex organic molecules, particularly advanced and fused aromatic systems. Its utility stems from the ability to selectively engage these functional groups in various chemical transformations, enabling the construction of diverse molecular architectures.

Precursor for Advanced Aromatic Scaffolds

The ortho-relationship of the amino and cyano groups in this compound provides a classic template for the synthesis of fused heterocyclic systems. This arrangement is particularly well-suited for building bicyclic aromatic scaffolds like quinazolines and pyridopyrimidines, which are core structures in many biologically active compounds.

For instance, the reaction of anthranilic acid derivatives (a class to which this compound belongs) with cyanogens or other reagents can lead to the formation of quinazoline (B50416) derivatives. nih.gov The general principle involves the amino group acting as a nucleophile and the cyano group participating in cyclization, often after transformation into an amidine or related functional group. The synthesis of quinazolin-4(3H)-ones, for example, can start from 2-aminobenzoic acid, where the amino group reacts with a one-carbon synthon, followed by cyclization. researchgate.net The presence of the additional cyano group in this compound offers a handle for further functionalization or for directing the cyclization to form more complex, multi-ring systems like pyridopyrimidines. mdpi.comnih.govbvsalud.org

The synthesis of these scaffolds is often achieved through condensation and cyclization reactions. The general strategy involves reacting the amino group with a suitable partner to build the second ring. The cyano and carboxylic acid groups can then be used to introduce further complexity or to tune the electronic and physical properties of the final aromatic system.

Building Block in Multi-Step Convergent and Divergent Synthesis Strategies

The distinct reactivity of the three functional groups on this compound makes it an ideal building block for both convergent and divergent synthetic strategies. wikipedia.orgcrimsonpublishers.comcrimsonpublishers.com

In a divergent synthesis , a single starting material is used to create a library of structurally distinct compounds. wikipedia.org Starting with this compound, a chemist can selectively modify each functional group. For example:

The carboxylic acid can be converted into an ester or amide.

The amino group can be acylated, alkylated, or diazotized.

The cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions.

By applying different reaction sequences, a wide array of derivatives can be generated from this single precursor. This approach is highly efficient for exploring chemical space in drug discovery and materials science.

Functional Group Potential Transformation Resulting Intermediate Class
Carboxylic Acid (-COOH)Esterification, AmidationEsters, Amides
Amino (-NH2)Acylation, SulfonylationN-Acyl derivatives, Sulfonamides
Cyano (-CN)Hydrolysis, CyclizationCarboxamides, Fused Heterocycles

Synthesis of Functional Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgresearchgate.net this compound and its close relatives, 2-amino-3-cyanopyridines, are powerful precursors for the synthesis of a variety of these important structures. researchgate.net

Pyrroles, Pyridines, and other Nitrogen-Containing Heterocycles

The vicinal amino and cyano groups are a synthon for an array of cyclization reactions. Multi-component reactions (MCRs), where three or more reagents are combined in a one-pot process, are a particularly efficient method for generating molecular complexity from simple starting materials. rsc.orgnih.gov Derivatives of this compound are excellent candidates for MCRs to produce highly substituted pyridines and other heterocycles. researchgate.netnih.gov

For example, the synthesis of functionalized 2-amino-3-cyano pyrroles can be achieved through various strategies, including copper-catalyzed reactions involving terminal alkynes and sulfonyl azides. rsc.org While not starting directly from the benzoic acid, these methods highlight the utility of the aminonitrile functional group pairing in building the pyrrole (B145914) ring. Similarly, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives often involves a multi-component reaction of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) source, demonstrating a common pathway to this class of compounds. researchgate.net The core structure of this compound can be envisioned as a pre-functionalized building block for analogous transformations, leading to pyridines, pyrroles, and fused systems like pyranopyrimidines. nih.gov

Heterocycle General Synthetic Approach Key Precursors
PyridinesMulti-component condensation/cyclizationAldehydes, Malononitrile, Ammonium Acetate (B1210297)
PyrrolesCopper-catalyzed azide-alkyne cycloadditionTerminal Alkynes, Sulfonyl Azides
PyridopyrimidinesCyclocondensation from aminopyridines2-Amino-3-cyanopyridines, Urea/Formamide
QuinazolinesCondensation/cyclization from anthranilic acid derivativesAnthranilic acids, Amides/Nitriles

Development of Bio-Derived Aromatic Intermediates and Scaffolds

While this compound is primarily a synthetic building block, its structural motifs are related to naturally occurring aromatic compounds derived from the shikimate pathway, which is the source of aromatic amino acids in microorganisms and plants. nih.govnih.gov There is a growing interest in using microbial fermentation and metabolic engineering to produce functionalized aromatic molecules, such as aminobenzoic acids, from renewable feedstocks as a sustainable alternative to petrochemical processes. researchgate.netbohrium.comfrontiersin.orgresearchgate.net

Microbial production of compounds like 3-amino-4-hydroxybenzoic acid and 4-aminocinnamic acid has been explored for creating high-performance bio-based polymers, such as polyamides and polybenzoxazoles. researchgate.net This demonstrates the potential for biotechnology to generate functionalized aromatic building blocks. Although the direct microbial synthesis of this compound is not established, the broader field of engineering microbial factories for aromatic chemicals points towards future possibilities. nih.govresearchgate.net Furthermore, synthetic compounds like this compound can be used to create scaffolds that mimic or interact with biological systems, contributing to the development of new pharmaceuticals and probes.

Role in the Development of Coordination Polymers and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.govmdpi.com The properties of these materials, such as porosity, stability, and catalytic activity, are determined by the geometry of the metal center and the structure of the organic linker.

This compound is a promising candidate for use as an organic linker in the synthesis of novel MOFs and CPs. iaea.orgnih.gov Its three functional groups offer multiple points for coordination or for post-synthetic modification.

Carboxylate Group: The primary coordination site is the carboxylate group, which can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging), influencing the dimensionality and topology of the resulting framework. iaea.orgnih.gov

Amino Group: The amino group can also coordinate to certain metal ions. More commonly, it serves as a functional site within the pores of the MOF that can be chemically modified after the framework has been assembled (post-synthetic modification). researchgate.netekb.egwuttkescience.com This allows for the introduction of new functionalities to tailor the properties of the material for specific applications like catalysis or selective adsorption.

Cyano Group: The nitrile functionality can coordinate to metal centers, acting as an additional linker to increase the connectivity of the network. It can also be a reactive handle for post-synthetic modification.

The use of aminobenzoic acids, such as 2-amino-1,4-benzenedicarboxylic acid, as linkers is well-established in MOF chemistry, leading to materials like IRMOF-3 and MIL-53-NH2. researchgate.netekb.eg The specific positioning of the functional groups in this compound could lead to unique framework structures and properties, making it an attractive target for the design of new functional materials.

Functional Group Role in MOF/CP Construction Potential Impact on Properties
Carboxylic Acid (-COOH)Primary coordination to metal ions, forms the structural backbone.Determines framework topology, dimensionality, and stability.
Amino (-NH2)Secondary coordination site, anchor for post-synthetic modification.Introduces basic sites, allows for tailored pore environments, enhances catalytic activity.
Cyano (-CN)Additional coordination site, reactive group for modification.Increases network connectivity, provides sites for chemical transformation within the framework.

Ligand Design for Metal Complexation and Self-Assembly

The presence of multiple coordination sites—the amino group, the carboxylate group, and the nitrogen atom of the cyano group—makes this compound an intriguing candidate for ligand design in coordination chemistry. These functional groups can interact with metal ions to form stable complexes, which can further self-assemble into more complex supramolecular structures. This potential is largely based on the well-established principles of coordination chemistry and supramolecular assembly observed in similar amino acid derivatives. mdpi.commdpi.com

The principles of self-assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination, are fundamental to the construction of complex nanostructures from molecular building blocks. mdpi.com Amino acid derivatives, in particular, are known to self-assemble into a variety of ordered structures. mdpi.com The combination of a carboxylic acid, an amino group, and a cyano group on an aromatic ring in this compound provides multiple avenues for directed self-assembly into supramolecular architectures like nanotubes, vesicles, and gels.

Interaction Type Functional Groups Involved Potential Supramolecular Structure
Hydrogen BondingCarboxylic Acid (donor/acceptor), Amino Group (donor)Sheets, Ribbons, Helices
π-π StackingBenzene (B151609) RingColumnar Stacks, Lamellar Structures
Metal CoordinationCarboxylate, Amino, CyanoMetal-Organic Frameworks (MOFs), Coordination Polymers

Synthesis and Structural Characterization of Novel Polymeric Materials

In the realm of materials science, amino acids are valuable monomers for the synthesis of biodegradable and functional polymers, such as polyamides and poly(ester amide)s. google.comnih.gov The bifunctional nature of the amino and carboxylic acid groups in this compound allows it to undergo polycondensation reactions to form polyamides. The presence of the cyano group as a side chain would impart unique properties to the resulting polymer, such as increased polarity and potential for post-polymerization modification.

The synthesis of polyamides from this compound would likely proceed through standard polycondensation methods, such as the Yamazaki-Higashi reaction or by first converting the carboxylic acid to a more reactive species like an acyl chloride. uni.lu The resulting polymer would feature repeating units of 2-amino-3-cyanobenzamide (B13949411) linked by amide bonds.

The structural characterization of such a novel polyamide would involve a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the presence of amide linkages and the persistence of the cyano group. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the polymer's structure and connectivity. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed to determine the polymer's thermal stability and glass transition temperature. The crystallinity of the polymer could be assessed using X-ray diffraction (XRD).

Polymer Property Influencing Structural Feature Anticipated Characteristic
PolarityCyano (-CN) and Amide (-CONH-) GroupsHigh
Thermal StabilityAromatic BackboneModerate to High
SolubilityPolar Functional GroupsSoluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)
CrystallinityIrregular chain packing due to cyano groupLikely amorphous or semi-crystalline

Precursor for Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.govnih.gov The synthesis involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. youtube.com

While direct studies on this compound as a dye precursor are limited, research on its pyridine (B92270) analogues, such as 2-amino-3-cyano-4,6-diarylpyridines, demonstrates the feasibility of this application. ijirset.com These pyridine derivatives can be successfully diazotized and coupled with various aromatic compounds to produce a range of brightly colored azo dyes. This suggests that this compound, possessing a similar reactive amino group, could be readily converted to a diazonium salt and used in analogous coupling reactions to synthesize novel azo dyes. The general reaction scheme would involve the treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form the diazonium salt, which is then reacted with a suitable coupling component (e.g., phenols, anilines, or active methylene (B1212753) compounds).

The color of an azo dye is determined by the electronic structure of its chromophore, which is influenced by the substituents on the aromatic rings of both the diazo component and the coupling component. researchgate.net The presence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups on the benzene ring of dyes derived from this compound would be expected to have a significant impact on their absorption spectra. These groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the wavelength of maximum absorption (λmax) and, consequently, the observed color. nih.gov

By systematically varying the coupling component, a library of dyes with a range of colors could be synthesized. Spectroscopic analysis, particularly UV-Visible spectroscopy, would be crucial in characterizing these new dyes and establishing a relationship between their molecular structure and their color properties.

Substituent on Dye Electronic Effect Expected Effect on Color
Cyano (-CN)Electron-withdrawingBathochromic shift (deeper color)
Carboxylic Acid (-COOH)Electron-withdrawingBathochromic shift (deeper color)
Electron-donating group on couplerIncreases electron densityBathochromic shift (deeper color)
Electron-withdrawing group on couplerDecreases electron densityHypsochromic shift (lighter color)

Applications in Organic Electronics and Advanced Functional Materials

Organic molecules with extended π-conjugated systems and appropriate electronic properties are the foundation of organic electronics, finding applications in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). jmaterenvironsci.commdpi.com

The aromatic nature of this compound, combined with the presence of electron-donating (amino) and electron-withdrawing (cyano, carboxylic acid) groups, suggests its potential as a building block for organic semiconductors. These functional groups can be chemically modified to tune the electronic properties of the molecule and to facilitate its incorporation into larger conjugated systems. For instance, the carboxylic acid group could be used to anchor the molecule to a surface or to react with other monomers to form a conjugated polymer. The amino group can also be a site for further functionalization.

While there is no direct evidence of this compound being used in organic electronic devices, its structural motifs are found in molecules designed for such applications. The strategic placement of donor and acceptor groups is a common design principle for creating materials with desirable charge transport properties and for tuning the emission color in OLEDs. nih.gov Further research into the synthesis of derivatives of this compound with extended conjugation could lead to the development of new materials for organic electronics.

Building Blocks for Specialty Chemicals and High-Performance Polymers

This compound is a versatile bifunctional molecule whose unique arrangement of amino, cyano, and carboxylic acid groups makes it a valuable intermediate in the synthesis of complex organic molecules. Its primary documented application is in the field of agrochemicals, specifically as a precursor for a class of modern insecticides.

The structural framework of this compound is particularly suited for building heterocyclic systems. Patent literature details the use of its derivatives in the preparation of insecticidal cyanoanthranilic diamides. google.comgoogleapis.comshimadzu.com In these multi-step syntheses, the amino and carboxylic acid groups of the cyanobenzoic acid core are used to construct larger, more complex molecules with specific biological activity. The process often involves converting a related precursor, such as a 2-amino-5-bromo-N,3-dimethylbenzamide, into the corresponding 2-amino-5-cyano derivative via palladium-catalyzed cyanation. googleapis.com This highlights the compound's role as a critical building block for high-value specialty chemicals.

The synthesis of these insecticidal compounds underscores the utility of aminocyanobenzoic acid derivatives in creating targeted molecules. The process provides an efficient means to produce these complex structures in high yields. google.comshimadzu.com

Table 1: Synthesis of Cyanoanthranilic Diamide Precursors This interactive table summarizes the key components in the synthesis of specialty agrochemicals derived from aminocyanobenzoic acid precursors.

Role Compound Example Catalyst/Reagent System Resulting Product Class Reference
Starting Material 2-Amino-5-bromo-N,3-dimethylbenzamide Pd₂(dba)₃, t-Bu₃P, NaCN, Zinc dust 2-Amino-5-cyano-N,3-dimethylbenzamide googleapis.com
Intermediate Core 3-substituted 2-amino-5-cyanobenzoic acid derivatives Varies Cyanoanthranilic diamides google.comshimadzu.com

In the realm of materials science, molecules containing both an aromatic amine and a carboxylic acid are foundational monomers for producing high-performance aromatic polyamides, a class of heat-resistant polymers. researchgate.netresearchgate.net The structure of this compound, in theory, presents it as a candidate for polycondensation reactions to form such polymers. However, a review of available scientific literature indicates that its practical application is predominantly in the synthesis of smaller, highly functionalized specialty chemicals rather than in polymerization for materials science.

Reagent in Analytical Chemistry Methodologies

In analytical chemistry, reagents are often used to modify analytes to improve their detection or separation. This process, known as derivatization, is a cornerstone of many analytical techniques.

Derivatization for Enhanced Spectroscopic Detection and Separation

Derivatization is a widely employed strategy in analytical chemistry to enhance the detectability of analytes that lack a strong chromophore or fluorophore. shimadzu.comsci-hub.st The process involves chemically modifying the analyte with a reagent to attach a "tag" that is easily detectable by spectroscopic methods like UV-Vis or fluorescence spectroscopy. tcichemicals.comnih.gov Common derivatizing agents for amino acids, for instance, include ortho-phthalaldehyde (OPA), 9-fluorenylmethylchloroformate (FMOC), and naphthalene-2,3-dicarboxaldehyde (NDA), which react with amino groups to yield highly fluorescent products. lcms.czspringernature.com

While this compound is an amino acid derivative, a thorough review of scientific and technical literature does not indicate its use as a reagent for the derivatization of other analytes for enhanced spectroscopic detection. Its structural relative, ortho-aminobenzoic acid (anthranilic acid), is known to be fluorescent and has been used as a fluorescent label. nih.gov However, this application has not been documented for this compound itself. The research focus remains on its role as a synthetic intermediate rather than an analytical reagent.

Use in Chromatographic and Electrophoretic Separation Sciences

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for separating complex mixtures. nih.govubaya.ac.id The selectivity and efficiency of these separations can be manipulated by altering the composition of the mobile phase (in HPLC) or the background electrolyte (in CE), sometimes through the use of special additives. chromatographyonline.comhelixchrom.com

While isomers of aminobenzoic acid can be effectively separated and analyzed using techniques like mixed-mode chromatography, the scientific literature does not describe the use of this compound as an active component within these analytical systems for the purpose of separating other compounds. helixchrom.com There is no evidence of its application as a mobile phase additive, a component of a background electrolyte, a chiral selector, or as a functional group for a stationary phase in either chromatography or electrophoresis. nih.govubaya.ac.id Therefore, its role in these separation sciences is limited to that of an analyte to be measured, rather than a reagent or component used to facilitate the analysis of other substances.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvent models or basis sets in DFT). Validate force fields in MD simulations against experimental crystallographic data. Use error analysis tools (e.g., RMSD calculations) to identify mismatches .

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